molecular formula C12H6Cl2F3NS B3034668 3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 204641-70-3

3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3034668
CAS No.: 204641-70-3
M. Wt: 324.1 g/mol
InChI Key: MDFFCAVXZQSKMI-UHFFFAOYSA-N
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Description

“3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, including “this compound”, is an important area of research. The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .

Scientific Research Applications

Synthesis and Chemical Interactions

  • The compound is involved in the synthesis of various derivatives and serves as a precursor in chemical reactions. For instance, it participates in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are formed through a series of chemical reactions involving phosphorus sulfide and nucleophilic substitution processes (Bradiaková et al., 2009).
  • It acts as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron, showcasing its importance in agricultural chemical synthesis (Zuo Hang-dong, 2010).
  • The compound's chloro and trifluoromethyl groups are manipulated in various chemical processes, such as halogen shuffling in pyridines, indicating its reactivity and usefulness in producing structurally diverse chemical entities (F. Mongin et al., 1998).

Applications in Drug Synthesis and Evaluation

  • This chemical entity is used in the synthesis of pyridine derivatives with potential therapeutic applications. For example, some derivatives have been evaluated for their anti-tubercular properties against Mycobacterium tuberculosis, demonstrating the compound's role in medicinal chemistry and drug discovery (Ramaiyan Manikannan et al., 2010).

Molecular Structure and Analysis

  • The compound and its derivatives are studied for their molecular structure and interactions. For instance, the structure of fluazinam, which includes the title compound, has been analyzed to understand its molecular interactions and three-dimensional network, contributing to the knowledge of crystallography and material science (Youngeun Jeon et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future of TFMP derivatives, including “3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine”, looks promising. They are expected to find many novel applications in the future . Currently, several TFMP derivatives are undergoing clinical trials .

Properties

IUPAC Name

3-chloro-2-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NS/c13-8-1-3-9(4-2-8)19-11-10(14)5-7(6-18-11)12(15,16)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFCAVXZQSKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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